molecular formula C14H12N2 B12966138 2-phenyl-1H-indol-7-amine CAS No. 500992-15-4

2-phenyl-1H-indol-7-amine

Cat. No.: B12966138
CAS No.: 500992-15-4
M. Wt: 208.26 g/mol
InChI Key: CTTBWYJYKYXXEX-UHFFFAOYSA-N
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Description

2-phenyl-1H-indol-7-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The indole nucleus is a common structural motif in many bioactive molecules, making it an important target for synthetic chemists.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-indol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indole-quinones, and reduced amine derivatives .

Scientific Research Applications

2-phenyl-1H-indol-7-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-1H-indol-7-amine involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to activate receptors that regulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-1H-indol-7-amine is unique due to the specific positioning of the amine group, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

500992-15-4

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-phenyl-1H-indol-7-amine

InChI

InChI=1S/C14H12N2/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H,15H2

InChI Key

CTTBWYJYKYXXEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)N

Origin of Product

United States

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